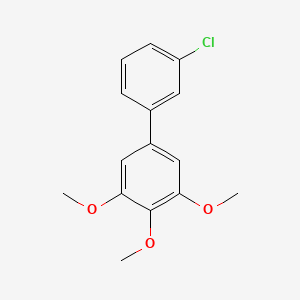
3'-Chloro-3,4,5-trimethoxy-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl is an organic compound with the molecular formula C15H15ClO3. This compound is characterized by the presence of a biphenyl core substituted with a chlorine atom at the 3’ position and three methoxy groups at the 3, 4, and 5 positions. It is a derivative of biphenyl, which is a common structural motif in organic chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reactants and catalyst .
Industrial Production Methods
In an industrial setting, the production of 3’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl can be scaled up by optimizing the reaction conditions to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, the use of more efficient catalysts and greener solvents can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
3’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding phenols.
Reduction Reactions: The biphenyl core can be reduced to form cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with different functional groups replacing the chlorine atom.
Oxidation: Phenolic derivatives.
Reduction: Cyclohexyl derivatives of the biphenyl core.
Aplicaciones Científicas De Investigación
3’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Mecanismo De Acción
The mechanism of action of 3’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl involves its interaction with specific molecular targets. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90). These interactions can disrupt cellular processes, leading to effects such as cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethoxy-1,1’-biphenyl: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3’-Bromo-3,4,5-trimethoxy-1,1’-biphenyl: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties.
3’-Fluoro-3,4,5-trimethoxy-1,1’-biphenyl: Contains a fluorine atom, potentially altering its reactivity and interactions with biological targets.
Uniqueness
The presence of the chlorine atom in 3’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl makes it unique compared to its analogs. Chlorine can influence the compound’s electronic properties, making it more reactive in certain chemical reactions. Additionally, the chlorine atom can enhance the compound’s ability to interact with specific biological targets, potentially increasing its efficacy in medicinal applications .
Propiedades
Número CAS |
942475-05-0 |
|---|---|
Fórmula molecular |
C15H15ClO3 |
Peso molecular |
278.73 g/mol |
Nombre IUPAC |
5-(3-chlorophenyl)-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C15H15ClO3/c1-17-13-8-11(9-14(18-2)15(13)19-3)10-5-4-6-12(16)7-10/h4-9H,1-3H3 |
Clave InChI |
ZVDHRKHAISIJIP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


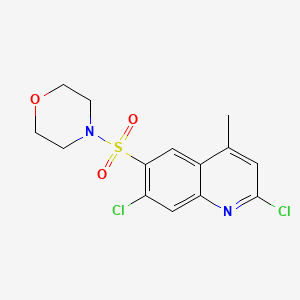


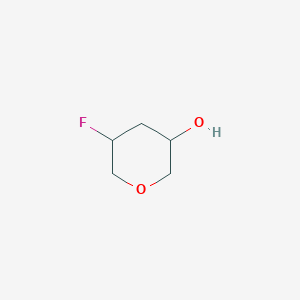
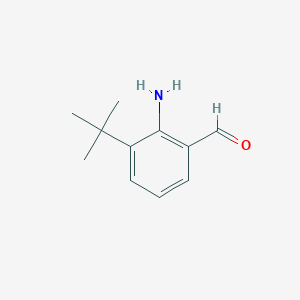
![Benzo[b]thiophen-2(3H)-imine](/img/structure/B13008024.png)
![Methyl [3,3'-bipyridine]-2-carboxylate](/img/structure/B13008034.png)
![7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13008055.png)
![Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate](/img/structure/B13008058.png)
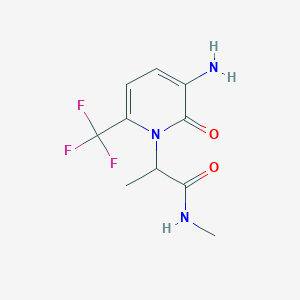
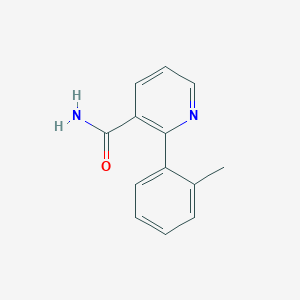
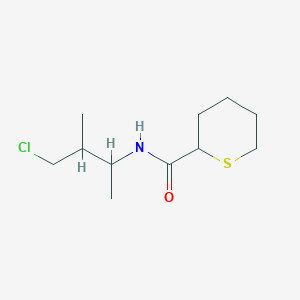
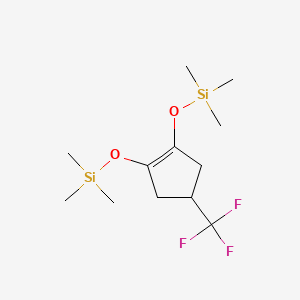
![benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13008084.png)
